

A Technical Guide to the Spectroscopic Data of Kanshone Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Kanshone H	
Cat. No.:	B1515871	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanshone H is a sesquiterpenoid of interest, though spectroscopic data specifically attributed to a compound under this name is not readily available in the reviewed scientific literature. This guide presents a comprehensive analysis of the spectroscopic data for a closely related and well-characterized analogue, Kanshone N, isolated from Nardostachys jatamansi. The data provided serves as a representative example for this class of compounds. Kanshones and other sesquiterpenoids from N. jatamansi have garnered attention for their potential therapeutic properties, including anti-neuroinflammatory effects. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of Kanshone N, detailed experimental protocols for data acquisition, and a visualization of its role in relevant signaling pathways.

Spectroscopic Data of Kanshone N

The structural elucidation of Kanshone N was achieved through extensive spectroscopic analysis, primarily NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Mass Spectrometry (MS) Data



High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of Kanshone N.

Parameter	Value
Molecular Formula	C15H22O4
Ion Adduct	[M+H]+
Ionization Mode	Positive

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra for Kanshone N were recorded in deuterated chloroform (CDCl3) at 400 MHz and 100 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.



Position	¹³ C (δ, ppm)	¹Η (δ, ppm, mult., J in Hz)
1	140.5 (CH)	6.76 (br t, 1.7)
2	67.5 (CH)	4.36 (m)
3	36.4 (CH ₂)	2.25 (m), 2.15 (m)
4	31.6 (CH)	2.05 (m)
5	43.6 (C)	
6	50.0 (CH)	1.85 (m)
7	53.7 (CH)	3.62 (dd, 11.0, 5.5)
8	57.2 (CH)	3.38 (d, 5.5)
9	193.8 (C)	
10	140.7 (C)	_
11	75.3 (C)	_
12	26.5 (CH₃)	1.48 (s)
13	25.0 (CH₃)	1.35 (s)
14	16.5 (CH₃)	1.06 (d, 7.0)
15	14.8 (CH ₃)	0.98 (d, 7.0)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Sample Preparation: A sample of purified Kanshone N (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.



- Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of approximately 16 ppm. A sufficient number of scans (typically 16 to 64) are averaged to ensure a good signal-to-noise ratio. The relaxation delay is set to 1-2 seconds.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with a spectral width of around 220 ppm. A larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δH 7.26 ppm; δC 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: HRESIMS data are obtained using a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Acquisition Parameters: The analysis is performed in positive ion mode. The sample solution
 is introduced into the ESI source at a flow rate of a few microliters per minute. The capillary
 voltage, cone voltage, and desolvation gas temperature and flow rate are optimized to
 achieve maximum signal intensity and stability. Data is acquired over a mass range
 appropriate for the expected molecular weight of the compound.
- Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined. The
 elemental composition is then calculated using the mass spectrometer's software, which
 compares the measured accurate mass with theoretical masses of possible elemental
 formulas.

Signaling Pathway Visualization

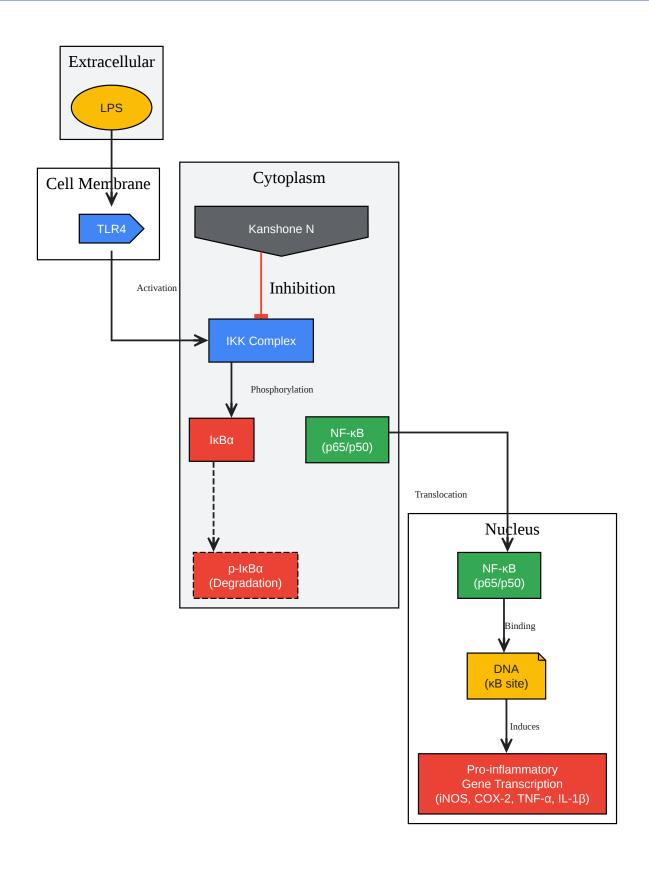






Several Kanshone derivatives have demonstrated anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory mediators. This activity is linked to the suppression of the Nuclear Factor-kappa B (NF-kB) signaling pathway.[1]





Click to download full resolution via product page

Caption: Inhibition of the NF-kB signaling pathway by Kanshone N.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Kanshone Sesquiterpenoids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1515871#spectroscopic-data-of-kanshone-h-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com